Cyclohexanone, 2-(phenylmethoxy)-

Übersicht

Beschreibung

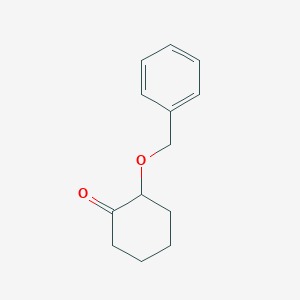

Cyclohexanone, 2-(phenylmethoxy)-, is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where a phenylmethoxy group is attached to the second carbon of the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-(phenylmethoxy)-, can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of cyclohexanone, 2-(phenylmethoxy)-, may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclohexanone, 2-(phenylmethoxy)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Cyclohexanone derivatives are known for their utility in synthesizing pharmaceuticals. Specifically, compounds derived from cyclohexanone have been explored for their analgesic properties. For instance, 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol has been studied as a potential pain management drug with fewer side effects compared to traditional opioids .

-

Organic Synthesis

- The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, enabling the production of more complex molecules. For example, cyclohexanone derivatives can be utilized in the synthesis of herbicides and antihistamines, showcasing their importance in agrochemical and pharmaceutical industries .

- Material Science

- Research on Drug Delivery Systems

Data Table: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Development | Utilized in synthesizing analgesics with reduced side effects | 1-phenyl-2-dimethylaminomethyl-cyclohexan-1-ol |

| Organic Synthesis | Acts as a building block for complex organic compounds | Various cyclohexanone derivatives |

| Material Science | Serves as a solvent for polymers and resins | Cyclohexanone-based adhesives |

| Drug Delivery Systems | Enhances solubility and bioavailability of drugs | Modified cyclohexanone derivatives |

Case Studies

- Analgesic Development

- Synthesis of Herbicides

- Polymer Formulation

Wirkmechanismus

The mechanism by which cyclohexanone, 2-(phenylmethoxy)-, exerts its effects involves interactions with various molecular targets and pathways. The phenylmethoxy group can enhance the compound’s ability to interact with specific enzymes or receptors, leading to changes in biological activity. The ketone group can also participate in nucleophilic addition reactions, further influencing the compound’s behavior in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanone: The parent compound, which lacks the phenylmethoxy group.

Benzyl Alcohol: A related compound that can be used as a precursor in the synthesis of cyclohexanone, 2-(phenylmethoxy)-.

Phenylmethanol: Another related compound with similar structural features.

Uniqueness

Cyclohexanone, 2-(phenylmethoxy)-, is unique due to the presence of both the cyclohexanone ring and the phenylmethoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biologische Aktivität

Cyclohexanone, 2-(phenylmethoxy)- is a compound of interest due to its potential biological activities stemming from its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Cyclohexanone, 2-(phenylmethoxy)- is characterized by a cyclohexanone framework with a phenylmethoxy substituent. The presence of the ketone group allows for nucleophilic addition reactions, which can influence its behavior in biological systems. The phenylmethoxy group enhances the compound’s interactions with various molecular targets, potentially affecting enzymatic and receptor-mediated pathways.

The biological activity of cyclohexanone, 2-(phenylmethoxy)- can be attributed to several mechanisms:

- Enzyme Interaction : The phenylmethoxy group may facilitate binding to specific enzymes or receptors, leading to altered biological responses.

- Nucleophilic Reactions : The ketone functionality can engage in nucleophilic addition reactions, impacting metabolic pathways and cellular processes.

- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activities, which can mitigate oxidative stress in biological systems.

Biological Activity Overview

The biological activities associated with cyclohexanone derivatives include:

- Anti-inflammatory Effects : Research has indicated that compounds structurally related to cyclohexanone exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial Activity : Some derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria .

- Skin Irritation : Occupational exposure studies have highlighted the potential for irritant contact dermatitis among workers exposed to cyclohexanone .

Case Study 1: Occupational Exposure and Skin Irritation

A notable case study involved a 37-year-old woman working in a shoe manufacturing facility who developed irritant contact dermatitis due to daily exposure to cyclohexanone. Symptoms included redness and itching on exposed skin areas. This case underscores the need for protective measures in workplaces where cyclohexanone is used .

Case Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various phenyl-substituted cyclohexanones, including 2-(phenylmethoxy)- derivatives. Results indicated that these compounds effectively inhibited COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory conditions .

Research Findings

Research has demonstrated that:

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring significantly influences the biological activity of cyclohexanone derivatives. For instance, compounds with meta-methoxy groups exhibited enhanced bioactivity compared to their unsubstituted counterparts .

- In Vivo Studies : Animal models have confirmed the antiarthritic and analgesic effects of certain cyclohexanone derivatives, indicating their potential for clinical applications in pain management .

Comparative Analysis Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Cyclohexanone, 2-(phenylmethoxy)- | Anti-inflammatory | COX-2 inhibition |

| Cyclohexanone (general) | Skin irritation | Direct contact exposure |

| Related phenyl derivatives | Antibacterial | Disruption of bacterial membranes |

Eigenschaften

IUPAC Name |

2-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFSJHSNQOYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453852 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36713-55-0 | |

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?

A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].

Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?

A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.